Ethyl 4-(1H-indol-1-yl)butanoate
Description
Significance of the Indole (B1671886) Nucleus in Chemical Research and Development
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of chemical and pharmaceutical research. researchgate.netnih.govijpsr.com This structural motif is found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. researchgate.netnih.gov The unique electronic properties and the ability of the indole ring to participate in various chemical interactions make it a privileged scaffold in drug discovery. researchgate.net Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. nih.govresearchgate.net Consequently, indole derivatives have been extensively investigated and developed as therapeutic agents for a multitude of conditions. researchgate.netijpsr.com
Overview of Butanoate Esters in Organic and Medicinal Chemistry Contexts
Butanoate esters, also known as butyrates, are esters and carboxylate salts of butyric acid. creative-proteomics.com In organic chemistry, esters are a significant class of compounds often characterized by their pleasant, fruity odors. libretexts.orgwikipedia.org They are synthesized through various methods, with the Fischer esterification being a classic example involving the reaction of a carboxylic acid with an alcohol. libretexts.orgnumberanalytics.com
In the realm of medicinal chemistry, the ester functional group is frequently employed to create prodrugs. This strategy can enhance the bioavailability of a drug by masking a polar functional group, such as a carboxylic acid, with a more lipophilic ester group. numberanalytics.comacs.org The ester is then cleaved in the body by ubiquitous esterase enzymes to release the active pharmaceutical ingredient. acs.org Butanoate esters, in particular, are of interest due to the biological roles of butyrate (B1204436) itself, which is produced in the gut by bacterial fermentation of dietary fibers and is known to have anti-inflammatory and potential anticancer properties. creative-proteomics.com
Contextualization of Ethyl 4-(1H-indol-1-yl)butanoate as a Specific Indole Derivative
This compound represents the convergence of the indole nucleus and a butanoate ester. In this molecule, the ethyl butanoate moiety is attached to the nitrogen atom of the indole ring. This specific linkage at the N-1 position of the indole is a common strategy in the synthesis of indole derivatives to introduce various side chains and modulate the compound's properties. mdpi.com The synthesis of such N-alkylated indoles can be achieved through various chemical reactions. mdpi.com The presence of the ethyl butanoate chain introduces a degree of lipophilicity and conformational flexibility to the indole core, which can influence its interaction with biological targets.
Structure
3D Structure
Properties
CAS No. |
76894-69-4 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 4-indol-1-ylbutanoate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)8-5-10-15-11-9-12-6-3-4-7-13(12)15/h3-4,6-7,9,11H,2,5,8,10H2,1H3 |
InChI Key |
QJXFLISMTLVAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Analytical Methodologies for Structural Elucidation of Ethyl 4 1h Indol 1 Yl Butanoate and Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR methodologies such as HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of ethyl 4-(1H-indol-1-yl)butanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, methyl 4-(1H-indol-3-yl)butanoate, the proton NMR spectrum shows characteristic signals corresponding to the indole (B1671886) ring and the butanoate chain. researchgate.net The aromatic protons of the indole ring typically appear in the downfield region (δ 6.95-7.53 ppm), while the methylene (B1212753) protons of the butanoate chain and the methyl ester protons appear at higher fields. researchgate.net Specifically, the signals are observed at δ 1.95 (2H, pentet, CH₂), 2.35 (2H, t, CH₂), 2.68 (2H, t, CH₂), and 3.58 (3H, s, OCH₃). researchgate.net The NH proton of the indole ring gives a characteristic singlet at δ 10.78 ppm. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for methyl 4-(1H-indol-3-yl)butanoate shows distinct signals for each carbon atom. researchgate.net The carbonyl carbon of the ester group is typically the most downfield signal (δ 173.82 ppm). researchgate.net The carbons of the indole ring resonate in the aromatic region (δ 111.80-136.76 ppm), while the aliphatic carbons of the butanoate chain appear at higher fields (δ 24.46, 25.79, 33.47 ppm), along with the methoxy (B1213986) carbon at δ 51.63 ppm. researchgate.net
2D NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. researchgate.net HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This allows for unambiguous assignment of the quaternary carbons and confirmation of the link between the butanoate chain and the indole nitrogen. For indole itself, HMBC spectra have been instrumental in clarifying the relationships between carbon and proton signals within the ring structure. researchgate.net
A summary of typical NMR data for a related indole butanoate derivative is presented below:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indole NH | 10.78 (s) | - |
| Indole Ar-H | 6.95-7.53 (m) | 111.80, 114.14, 118.59, 118.69, 121.30, 127.55, 136.76 |
| -CH₂- (butanoate) | 2.68 (t) | 25.79 |
| -CH₂- (butanoate) | 1.95 (p) | 24.46 |
| -CH₂-C=O | 2.35 (t) | 33.47 |
| C=O | - | 173.82 |
| OCH₃ | 3.58 (s) | 51.63 |
Data for Methyl 4-(1H-indol-3-yl)butanoate researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
N-H Stretch: The indole N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. For indole itself, a sharp peak is observed around 3400 cm⁻¹. chemicalbook.com In a related compound, indole-3-butyric acid, this peak is also present. chemicalbook.com
C-H Stretch: Aromatic C-H stretching vibrations of the indole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl butanoate chain appear just below 3000 cm⁻¹. researchgate.net
C=O Stretch: The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption. For aliphatic esters like ethyl butyrate (B1204436), this band is typically observed in the range of 1735-1750 cm⁻¹. blogspot.comorgchemboulder.com Conjugation with the aromatic ring can shift this frequency slightly.
C-O Stretch: The C-O stretching vibrations of the ester group give rise to strong bands in the 1000-1300 cm⁻¹ region. blogspot.comorgchemboulder.com
C=C Stretch: Aromatic C=C stretching vibrations from the indole ring appear in the 1450-1600 cm⁻¹ region.
The table below summarizes the expected IR absorption bands for this compound based on data for related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 | Indole N-H |
| Aromatic C-H Stretch | >3000 | Indole C-H |
| Aliphatic C-H Stretch | <3000 | Butanoate C-H |
| C=O Stretch | 1735-1750 | Ester Carbonyl |
| C=C Stretch | 1450-1600 | Indole Ring |
| C-O Stretch | 1000-1300 | Ester C-O |
Mass Spectrometry (MS, EI-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron Impact Mass Spectrometry (EI-MS) is a common ionization technique. In the EI-MS of indole derivatives, the molecular ion peak (M⁺) is typically observed. scirp.org The fragmentation patterns of indole derivatives are often characterized by specific losses. For instance, the fragmentation of some indole derivatives involves the loss of a methyl radical followed by carbon monoxide if an acetyl group is present. scirp.org A characteristic fragmentation in indoles is the elimination of HCN, leading to an ion at m/z = 89. scirp.org For prenylated indole derivatives, a common fragmentation pathway involves the loss of an isopentene group. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. HRMS data has been reported for various indole derivatives, confirming their elemental compositions. rsc.org
For this compound, the expected molecular ion [M]⁺ would have a specific m/z value. The fragmentation pattern would likely involve cleavage of the ester group and fragmentation of the butyrate chain.
A hypothetical fragmentation pattern for this compound is outlined below:
| Ion | m/z (expected) | Description |
| [M]⁺ | 231 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 186 | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | 158 | Loss of the ethyl ester group |
| [C₈H₇N]⁺ | 117 | Indole cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applied to related compounds)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives exhibit characteristic UV absorption spectra due to the presence of the aromatic chromophore.
The UV-Vis spectrum of indole typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. nih.govcore.ac.uk For instance, substitutions on the benzyl (B1604629) ring of indole can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions. nih.gov In cyclohexane, the ¹Lₐ and ¹Lₑ absorption maxima for indole are observed. nih.gov The solvent can also influence the position of the absorption maxima; a shift to a more polar solvent often results in a bathochromic (red) shift. core.ac.uk
For this compound, the UV-Vis spectrum is expected to be similar to that of other N-substituted indoles. The electronic transitions of the indole ring would be the primary features observed. The λₘₐₓ values for related indole derivatives have been reported, with natural indole showing a λₘₐₓ of 270 nm. acs.org
The table below shows the UV absorption maxima for indole in different solvents.
| Solvent | ¹Lₐ λₘₐₓ (nm) | ¹Lₑ λₘₐₓ (nm) |
| Cyclohexane | ~270 | ~287 |
| Methanol | Data not available | Data not available |
| Water | Data not available | Data not available |
Elemental Composition Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is then compared to the theoretical percentages calculated from the proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₁₄H₁₇NO₂), the theoretical elemental composition would be:
Carbon (C): 72.70%
Hydrogen (H): 7.41%
Nitrogen (N): 6.06%
Experimental CHN analysis has been used to confirm the composition of various indole derivatives. amazonaws.com
Chromatographic Purity Assessment and Isolation Techniques (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. By spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their polarity. The retention factor (Rƒ) value is characteristic for a given compound under specific conditions.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of indole derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is a key parameter for its identification. HPLC methods have been developed for the simultaneous determination of various indole compounds. nih.govmdpi.com The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra of the eluting peaks, further aiding in their identification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. GC-MS has been used for the identification and quantification of indole alkaloids in biological samples. mdpi.com The sample is vaporized and separated in the GC column, and then the individual components are analyzed by the mass spectrometer, providing both retention time and mass spectral data for definitive identification.
The table below summarizes the chromatographic techniques used for the analysis of indole derivatives.
| Technique | Principle | Application |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a flat plate. | Reaction monitoring, preliminary purity check. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Purity assessment, quantification, isolation. nih.govnih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile derivatives. mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
The study of this derivative reveals key structural features that are likely to be relevant to other similar indole-containing compounds. The indole ring system is essentially planar, and its orientation with respect to the ethyl butanoate moiety is a critical conformational parameter. In the case of the studied derivative, the indole ring system and the ethyl acetate (B1210297) group are nearly perpendicular to each other, with a dihedral angle of 87.02 (4)°. nih.gov
In the solid state, the crystal packing of this derivative is stabilized by a network of intermolecular interactions. N—H⋯O hydrogen bonds lead to the formation of centrosymmetric supramolecular dimers. nih.gov These dimers are further organized into a three-dimensional architecture through C—H⋯O contacts and π–π stacking interactions between the six-membered rings of the indole core, with an inter-centroid distance of 3.499 (2) Å. nih.gov
The detailed crystallographic data for (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate are summarized in the table below.
Table 1. Crystal Data and Structure Refinement for (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₈N₄O₅ |
| Formula Weight | 346.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4716 (9) |
| b (Å) | 8.4722 (7) |
| c (Å) | 13.0971 (9) |
| α (°) | 108.695 (4) |
| β (°) | 91.865 (4) |
| γ (°) | 106.886 (4) |
| Volume (ų) | 843.80 (13) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.10 |
Data sourced from a study on a derivative of this compound. nih.gov
Computational and Theoretical Investigations of Indole Butanoate Scaffolds
Molecular Modeling and Docking Simulations for Potential Macromolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com This method is instrumental in identifying potential macromolecular targets for indole (B1671886) butanoate derivatives and elucidating their binding mechanisms.
Studies on various indole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, a novel indole derivative containing a tosyl moiety has shown a strong affinity for tyrosinase in docking studies, suggesting its potential as an antioxidant agent. mdpi.com Similarly, molecular docking has been used to investigate the binding of an indole derivative to bovine serum albumin (BSA), revealing that the primary binding site is Site I in subdomain IIA and that hydrogen bonding and van der Waals forces are the main drivers of the interaction. nih.gov
In the context of anticancer research, docking studies have revealed that certain indole-acrylamide derivatives can bind to the colchicine-binding site of tubulin, forming hydrogen bonds that stabilize the interaction. nih.gov Furthermore, indole-1,3,4-oxadiazole hybrids have shown high binding energies and key hydrogen bond interactions with α- and β-tubulin. nih.gov Other research has identified indole derivatives as dual inhibitors of Bcl-2 and Mcl-1 proteins through molecular docking, highlighting specific interactions with key residues in the active sites. nih.gov
The versatility of the indole scaffold is further underscored by docking studies showing that methoxy-substituted indole curcumin (B1669340) derivatives can strongly bind to multiple protein targets, including GSK-3β, EGFR, and Bcr-Abl. nih.gov In the development of GPR40 agonists for potential diabetes treatment, docking models have shown that the carboxylate moiety of indole-5-propanoic acid derivatives forms crucial hydrogen bonds with specific arginine residues in the receptor. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like Ethyl 4-(1H-indol-1-yl)butanoate. These methods are crucial for analyzing frontier molecular orbitals (HOMO-LUMO), mapping electrostatic potential, and conducting Natural Bond Orbital (NBO) analysis.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study the reactivity parameters of various molecules, including indole derivatives. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular electrical transport properties and is an indicator of molecular stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity. researchgate.netreddit.com For instance, studies on indole and its analogues have shown that a larger HOMO-LUMO gap corresponds to greater stability. researchgate.net
Electrostatic Potential Mapping (ESP): ESP maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. youtube.com These maps use a color spectrum to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). youtube.com By analyzing the ESP map of an indole butanoate, one can identify the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets. youtube.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure of bonds and lone pairs. uni-muenchen.de This method allows for the examination of charge transfer and delocalization interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu NBO analysis can reveal important details about bonding, such as the hybridization of orbitals and the nature of intermolecular and intramolecular interactions. uni-muenchen.deijnc.ir For example, NBO analysis has been used to study the electronic structure of various compounds, demonstrating the effects of substituent groups on electron density. ijnc.ir
In Silico Prediction of Chemical Reactivity and Thermodynamic Stability Profiles
Computational methods are increasingly used to predict the chemical reactivity and thermodynamic stability of molecules like this compound, offering significant advantages in terms of speed and cost over traditional experimental approaches.
Chemical Reactivity Prediction: The chemical reactivity of a molecule can be inferred from several quantum chemical parameters. The HOMO-LUMO energy gap is a key indicator; a smaller gap generally implies higher reactivity. researchgate.net The indole nucleus itself possesses latent nucleophilic reactivity at multiple positions, which can be explored in biosynthetic pathways. nih.gov Computational models can predict the regioselectivity of reactions involving the indole ring. nih.gov
Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. researchgate.net For example, studies on pyrimidine (B1678525) derivatives have used these parameters to compare their reactivity to that of known drugs like ibuprofen. researchgate.net
Thermodynamic Stability Profiles: The thermodynamic stability of different isomers or conformers of a molecule can be assessed by calculating their thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, using computational methods like DFT. researchgate.net For instance, a study on indole isomers demonstrated that indolizine (B1195054) is the most stable isomer based on these calculations. researchgate.net These computational predictions can be corroborated by structural parameters like average bond lengths. researchgate.net
Furthermore, the stability of a molecule can be related to its electronic properties. The electronic chemical potential (µ), defined as the negative of electronegativity, is another indicator of stability; a lower µ value suggests greater stability. researchgate.net
Recent advancements in artificial intelligence and machine learning have led to the development of models that can predict reaction yields with increasing accuracy. nih.gov These models, often based on architectures like BERT, can be trained on large datasets of chemical reactions to learn the complex relationships between reactants, reagents, and reaction outcomes. nih.gov Such tools can significantly reduce the number of unsuccessful reactions in a synthesis campaign, saving time and resources. nih.gov
Computational Approaches to Spectroscopic Data Prediction
Computational chemistry offers powerful tools for predicting spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds like this compound.
Theoretical calculations of NMR parameters, including chemical shifts and coupling constants, can be performed using quantum mechanical methods. These calculations are often used in conjunction with experimental data to confirm the structure of a molecule. For instance, NBO analysis can be used to better understand the electronic structure, which in turn influences the NMR chemical shielding values. ijnc.ir The calculated NMR tensor parameters have been shown to be in excellent agreement with expected chemical shielding values, demonstrating the predictive power of these methods. ijnc.ir
The process typically involves optimizing the molecular geometry of the compound using a suitable level of theory, followed by the calculation of the NMR properties. The choice of the computational method and basis set is crucial for obtaining accurate predictions. These theoretical predictions can be particularly valuable when experimental data is ambiguous or difficult to obtain.
Theoretical Structure-Activity Relationship (SAR) Studies for Indole Butanoate Derivatives
Theoretical Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These studies are instrumental in understanding the structural requirements for a desired pharmacological effect and in designing new, more potent analogs. mdpi.com
For indole butanoate derivatives, SAR studies can elucidate how different substituents on the indole ring or modifications to the butanoate chain affect their interaction with a biological target. The indole scaffold itself is considered a "privileged" structure in drug discovery due to its ability to bind to a wide range of receptors. mdpi.com The positions for substitution on the indole ring are numerous, with positions 1, 2, and 3 being particularly important reactive sites. nih.gov
QSAR models are built by first calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed biological activity. mdpi.com
For example, SAR studies on a series of indole-5-propanoic acid derivatives as GPR40 agonists revealed that the indole N-H group is crucial for activity, as N-methylation led to a significant loss of potency. nih.gov In another study on potent analgesics related to pemedolac, SAR analysis showed that analgesic activity was associated with a specific stereochemistry, the presence of a π-system at a particular position, and a logP value greater than 4.0. nih.gov
These theoretical SAR studies, often complemented by molecular docking, provide a rational basis for the design and optimization of new indole butanoate derivatives with improved therapeutic properties.
Advanced Research Applications and Future Directions for Ethyl 4 1h Indol 1 Yl Butanoate
Role as a Privileged Scaffold in Advanced Drug Discovery and Medicinal Chemistry
The indole (B1671886) scaffold is widely recognized as a "privileged structure" in drug discovery, owing to its ability to bind to a multitude of biological targets with high affinity. nih.govnih.gov This characteristic is attributed to its unique physicochemical properties, including its aromaticity, hydrogen bonding capability, and structural similarity to endogenous molecules like tryptophan. The N-1 position of the indole ring is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacological profile.
The butanoate chain at the N-1 position of Ethyl 4-(1H-indol-1-yl)butanoate provides a flexible linker that can be strategically modified to optimize interactions with target proteins. This chain can adopt various conformations, enabling the molecule to fit into diverse binding pockets. Furthermore, the ethyl ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which can act as a key interacting moiety or improve the pharmacokinetic properties of the molecule.
The combination of the indole core and the N-1 butanoate chain creates a scaffold that has been successfully exploited in the development of potent and selective inhibitors for various enzymes and receptors. This privileged nature makes N-1 substituted indole butanoates a valuable starting point for the design of new drugs targeting a wide range of diseases.
Exploration of Novel and Efficient Synthetic Routes for N-1 Indole Butanoates
The synthesis of N-1 substituted indole butanoates has been an area of active research, with a focus on developing efficient and versatile methods. Traditional approaches often involve the N-alkylation of an indole precursor with a suitable butyl halide or tosylate. For instance, the alkylation of ethyl indol-2-carboxylate at the nitrogen atom has been successfully carried out using aqueous potassium hydroxide (B78521) in acetone. mdpi.com
More advanced and efficient synthetic strategies are continuously being explored. One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of substituted indole derivatives, offering advantages such as reduced reaction times, lower costs, and environmental friendliness. wikipedia.org For example, a one-pot protocol for the synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been developed using an ionic liquid as the solvent, which significantly increased the yield and reduced the reaction time compared to traditional methods. researchgate.net
Another innovative approach involves the PIFA-mediated intramolecular cyclization for the synthesis of N-substituted indoles. taylorandfrancis.com This method allows for the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene (B151609) ring in the final step, providing a versatile route to various N-alkylated indoles. Furthermore, gold-catalyzed reactions, such as the Fukuyama indole synthesis, have been shown to be effective for the preparation of functionalized indoles under mild conditions. acs.org
| Synthetic Method | Key Features | Reference |
| N-Alkylation of Indole | Traditional and straightforward method. | mdpi.com |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. | wikipedia.orgresearchgate.net |
| PIFA-Mediated Cyclization | Versatile for N-substituted indoles. | taylorandfrancis.com |
| Gold-Catalyzed Synthesis | Mild reaction conditions. | acs.org |
Elucidation of Specific Biological Targets and Mechanisms for N-1 Substituted Indole Butanoates
Derivatives of N-1 substituted indole butanoates have shown activity against a diverse array of biological targets, highlighting the versatility of this scaffold. The specific target and mechanism of action are highly dependent on the other substituents on the indole ring and the modifications to the butanoate chain.
One significant area of research is in cancer therapy. For instance, derivatives of indole-3-butyric acid have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.govtandfonline.com Specifically, certain N-1 substituted indole-3-butyric acid derivatives have shown significant inhibitory activity against HDAC1, HDAC3, and HDAC6. nih.gov Another important anti-cancer target is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Novel N-substituted indole scaffolds have been designed to interfere with Mcl-1 binding, leading to the induction of apoptosis in cancer cells. nih.gov
In the realm of neuropharmacology, N-1 substituted indoles have been investigated as ligands for various receptors. For example, conformationally rigidized N-1 substituted-3-amino alkoxy indoles have been designed and synthesized as ligands for the human 5-HT6 receptor, which is a target for cognitive disorders. derpharmachemica.com Additionally, N-alkyl-indole derivatives have been extensively studied as agonists and antagonists for cannabinoid receptors (CB1 and CB2), which are involved in pain, appetite, and mood regulation. nih.govnih.gov
The agrochemical sector has also seen the application of indole butanoate derivatives. Indole-3-butyric acid (IBA) is a well-known plant hormone (auxin) that promotes root formation. wikipedia.org More recently, derivatives of indole-3-carboxylic acid have been designed as antagonists of the transport inhibitor response 1 (TIR1) protein, a key component of the auxin signaling pathway, with the potential to be developed as novel herbicides. nih.govresearchgate.net
| Biological Target | Therapeutic/Application Area | Example Derivative Class | Reference |
| Histone Deacetylases (HDACs) | Cancer | Indole-3-butyric acid derivatives | nih.govtandfonline.com |
| Mcl-1 | Cancer | N-substituted indoles | nih.gov |
| 5-HT6 Receptor | Cognitive Disorders | N-1 substituted-3-amino alkoxy indoles | derpharmachemica.com |
| Cannabinoid Receptors (CB1/CB2) | Pain, Mood Regulation | N-alkyl-indoles | nih.govnih.gov |
| TIR1 Receptor | Agrochemicals (Herbicides) | Indole-3-carboxylic acid derivatives | nih.govresearchgate.net |
Rational Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity Profiles
The rational design of advanced derivatives of this compound is a key strategy to enhance their bioactivity and selectivity. This process often involves a deep understanding of the structure-activity relationships (SAR) of the lead compound and its interaction with the biological target.
For example, in the development of novel Mcl-1 inhibitors, molecular modeling indicated that a novel N-substituted indole scaffold binds to key "hot-spots" on the Mcl-1 protein. nih.gov This information guided the structural modifications of the indole core, the hydrophobic tail, and the acidic chain, leading to the discovery of a potent compound with a Ki value of 110 nM. nih.gov
Similarly, in the design of cannabinoid receptor ligands, extensive SAR studies have been conducted on 1-alkyl-3-(1-naphthoyl)indoles. nih.gov These studies have explored the effects of varying the length of the N-1 alkyl chain and the substituents on the naphthoyl ring, leading to the identification of highly selective CB2 receptor agonists. nih.gov The affinity for the CB1 receptor was found to be highest when a pentyl group was attached to the N1 position of the indole ring. nih.gov
The butanoate chain itself offers numerous possibilities for modification. The chain length can be varied, and functional groups can be introduced to create additional interactions with the target protein or to modulate the compound's physicochemical properties, such as solubility and membrane permeability.
Integration of Computational and Experimental Methodologies for Optimized Compound Design
The synergy between computational and experimental approaches has become indispensable in modern drug discovery. For N-1 substituted indole butanoates, computational methods are employed at various stages of the design and optimization process.
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. This information is crucial for understanding the key interactions that contribute to binding affinity and for guiding the design of new derivatives with improved potency. For example, docking studies have been used to understand the binding of indole-based cannabinoid receptor agonists and Mcl-1 inhibitors. nih.govnih.gov
In addition to predicting binding modes, computational methods can also be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. This in silico profiling helps to identify potential liabilities early in the drug discovery process, saving time and resources.
The insights gained from computational studies are then used to inform the synthesis and biological evaluation of new compounds. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. For instance, the design of indole-3-carboxylic acid derivatives as TIR1 antagonists was supported by molecular docking, which revealed tight π–π stacking, hydrogen bond, and hydrophobic interactions with the protein. nih.gov
Broader Applications in Materials Science, Agrochemicals, or Other Emerging Chemical Fields
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, their unique properties also suggest potential applications in other fields.
Agrochemicals: As previously mentioned, indole-3-butyric acid (IBA) is a widely used plant growth regulator. wikipedia.orgepa.gov The development of new indole-based herbicides targeting the TIR1 receptor demonstrates the ongoing potential of this scaffold in agriculture. nih.govresearchgate.net Furthermore, certain indole derivatives have shown fungicidal and insecticidal properties, suggesting a broader role in crop protection. researchgate.net
Materials Science: The indole ring is an interesting building block for functional organic materials due to its electronic properties. Fused indole derivatives have been investigated for their use as organic dyes in dye-sensitized solar cells (DSSCs). nih.gov While specific applications of this compound in materials science are not yet widely reported, the functionalizable nature of the butanoate chain could be exploited to tether the indole core to polymers or surfaces, creating new materials with tailored optical or electronic properties. For example, indole-3-butanoyl moieties have been incorporated into polyethylenimine to create self-assembling nanostructures with potential biomedical applications. nih.gov
Biotechnology: The gut microbiome produces various indole derivatives from the metabolism of tryptophan, and these metabolites have been shown to play important roles in host-microbe signaling and intestinal homeostasis. nih.gov Understanding the biological activities of compounds like this compound could provide insights into these complex biological processes and potentially lead to new probiotic or prebiotic strategies.
Q & A
Q. What are the established synthetic protocols for Ethyl 4-(1H-indol-1-yl)butanoate and its analogs in academic laboratories?
Methodological Answer: Synthesis typically involves alkylation of indole derivatives with ethyl 4-bromobutanoate under phase-transfer catalysis. For example, tetrabutylammonium iodide (TBAI) in THF with K₂CO₃ achieves moderate yields (65% after hydrolysis/decarboxylation) . Mannich reactions are also employed: reacting indoles with formaldehyde and amines (e.g., piperidine) in acetic acid yields neuroactive derivatives with >99% crude purity . Key parameters include temperature (60–80°C), solvent polarity, and stoichiometric ratios.
Table 1: Representative Synthetic Routes
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., δ 7.90 ppm for H4 in brominated derivatives) and ester carbonyl signals .
- Single-crystal X-ray diffraction : Validates molecular geometry with low R factors (<0.06) via high-resolution detectors at 123 K .
- LCMS : Confirms purity and conversion rates (>95%) using UV detection (300 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Store in cool, dry conditions away from oxidizers.
- Emergency measures: Rinse exposed skin with water for 15 minutes; consult a physician if ingested .
Advanced Research Questions
Q. How do structural modifications at the indole nitrogen affect dual calcium channel and phosphatase inhibition activities?
Methodological Answer: Bulky substituents (e.g., piperidinylmethyl) enhance blood-brain barrier permeability but may reduce phosphatase inhibition due to steric hindrance. To resolve contradictions:
Q. How can reaction conditions be optimized for asymmetric synthesis of enantiopure derivatives?
Methodological Answer:
- Catalytic asymmetric hydrogenation : Use (S)-BINAP-Ru complexes to achieve >90% enantiomeric excess (ee).
- Chiral HPLC : Daicel Chiralpak IC columns (hexane/i-PrOH 90:10) verify purity.
- Critical parameters : Catalyst loading (5–10 mol%), hydrogen pressure (50–100 psi), and low-temperature workup to prevent racemization .
Q. What strategies address solvent-dependent fluorescence quenching in ethyl indole derivatives?
Methodological Answer:
- Solvent polarity : Compare quantum yields in toluene (non-polar) vs. acetonitrile (polar). Non-polar solvents reduce dielectric stabilization of excited states, enhancing emission .
- Standardization : Degas solvents to eliminate oxygen, use rhodamine B as a reference fluorophore, and employ time-resolved measurements to distinguish quenching mechanisms.
Q. Table 2: Methodological Workflow for Data Contradiction Analysis
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability.
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for robust structure-activity insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
